2-(4-Iodo-2-methyl-phenoxy)-ethanol
Overview
Description
2-(4-Iodo-2-methyl-phenoxy)-ethanol, also known as IMPE, is an organic compound composed of a phenol group attached to an ethanol group with an iodine atom at the 4-position. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 66-68°C. IMPE is a useful reagent in organic synthesis, and has been studied for its potential applications in various scientific research fields.
Scientific Research Applications
2-(4-Iodo-2-methyl-phenoxy)-ethanol has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. In medicinal chemistry, 2-(4-Iodo-2-methyl-phenoxy)-ethanol has been used as a synthetic intermediate in the synthesis of biologically active compounds. In biochemistry, 2-(4-Iodo-2-methyl-phenoxy)-ethanol has been used to study the mechanism of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of various compounds.
Mechanism Of Action
2-(4-Iodo-2-methyl-phenoxy)-ethanol acts as an inhibitor of various enzymes and proteins by binding to the active site of the enzyme or protein and disrupting its activity. It is believed that 2-(4-Iodo-2-methyl-phenoxy)-ethanol binds to the active site of an enzyme or protein by forming a covalent bond with the enzyme or protein.
Biochemical And Physiological Effects
2-(4-Iodo-2-methyl-phenoxy)-ethanol has been studied for its potential effects on various biochemical and physiological processes. In particular, 2-(4-Iodo-2-methyl-phenoxy)-ethanol has been studied for its potential effects on the metabolism of carbohydrates, lipids, and proteins. 2-(4-Iodo-2-methyl-phenoxy)-ethanol has also been studied for its potential effects on the regulation of gene expression and the regulation of cell cycle progression.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-(4-Iodo-2-methyl-phenoxy)-ethanol in lab experiments is its ability to act as an inhibitor of various enzymes and proteins. This makes it a useful tool for studying the mechanism of action of various enzymes and proteins. The main limitation of using 2-(4-Iodo-2-methyl-phenoxy)-ethanol in lab experiments is its insolubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
Future research on 2-(4-Iodo-2-methyl-phenoxy)-ethanol could explore its potential applications in drug design and development, as well as its potential effects on various biochemical and physiological processes. Additionally, research could be conducted to further elucidate the mechanism of action of 2-(4-Iodo-2-methyl-phenoxy)-ethanol and to develop new methods for synthesizing 2-(4-Iodo-2-methyl-phenoxy)-ethanol. Finally, research could be conducted to explore the potential toxicity of 2-(4-Iodo-2-methyl-phenoxy)-ethanol and to develop methods for safely handling and storing 2-(4-Iodo-2-methyl-phenoxy)-ethanol in lab experiments.
properties
IUPAC Name |
2-(4-iodo-2-methylphenoxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUOWVSEZXFZNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodo-2-methyl-phenoxy)-ethanol |
Synthesis routes and methods
Procedure details
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